molecular formula C32H34N2O7 B12473111 Dibenzyl 1-(phenoxyacetyl)prolylglutamate

Dibenzyl 1-(phenoxyacetyl)prolylglutamate

Cat. No.: B12473111
M. Wt: 558.6 g/mol
InChI Key: XTFGHZUEHYPABC-UHFFFAOYSA-N
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Description

Dibenzyl 1-(phenoxyacetyl)prolylglutamate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxyacetyl group attached to a prolylglutamate backbone. The presence of dibenzyl groups further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 1-(phenoxyacetyl)prolylglutamate typically involves multiple steps, starting with the protection of the amino and carboxyl groups of prolylglutamate. The phenoxyacetyl group is then introduced through an acylation reaction, followed by the addition of dibenzyl groups via benzylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 1-(phenoxyacetyl)prolylglutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Dibenzyl 1-(phenoxyacetyl)prolylglutamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving enzyme dysregulation .

Industry

In industrial applications, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of Dibenzyl 1-(phenoxyacetyl)prolylglutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group plays a crucial role in binding to these targets, while the prolylglutamate backbone facilitates the compound’s stability and bioavailability. The dibenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 1-(phenoxyacetyl)prolylglutamate stands out due to its combination of structural features, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C32H34N2O7

Molecular Weight

558.6 g/mol

IUPAC Name

dibenzyl 2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]pentanedioate

InChI

InChI=1S/C32H34N2O7/c35-29(23-39-26-15-8-3-9-16-26)34-20-10-17-28(34)31(37)33-27(32(38)41-22-25-13-6-2-7-14-25)18-19-30(36)40-21-24-11-4-1-5-12-24/h1-9,11-16,27-28H,10,17-23H2,(H,33,37)

InChI Key

XTFGHZUEHYPABC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)COC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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